molecular formula C20H17ClN2O2 B6547422 N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946279-49-8

N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547422
CAS No.: 946279-49-8
M. Wt: 352.8 g/mol
InChI Key: PMNWAURHYVGHFJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future areas of study or applications for the compound .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-5-7-15(8-6-14)12-23-13-16(9-10-19(23)24)20(25)22-18-4-2-3-17(21)11-18/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNWAURHYVGHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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